![molecular formula C18H12Cl2N6OS B2581919 N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide CAS No. 887349-06-6](/img/structure/B2581919.png)

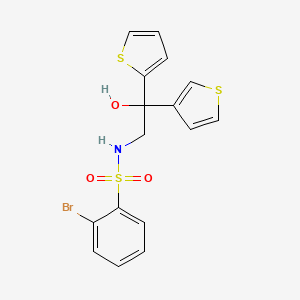

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

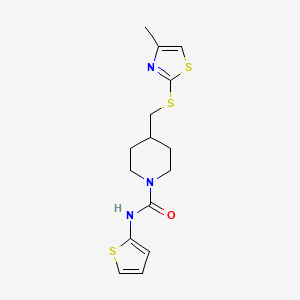

“N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide” is a chemical compound. It has been found to have significant anticancer activity in vitro .

Synthesis Analysis

The compound was synthesized using the original bioisosteric replacement of 1H-1,2,3-triazole ring by the 1H-tetrazole ring . This approach has been shown to significantly enhance the anticancer activity of the compound .Molecular Structure Analysis

The molecular formula of the compound is C18H12Cl2N6OS. The structure of the compound includes a 1,3-thiazol-2-yl group and a 1H-tetrazol-1-yl group .Chemical Reactions Analysis

The compound has been found to have a remarkable cytotoxic effect on 28 cancer cell lines . It has been shown to inhibit the growth of leukemia K-562 cells and melanoma UACC-62 cells .Scientific Research Applications

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

A study described the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, highlighting their promising anticancer activity against several human cancer cell lines. This research demonstrates the potential of such compounds in medicinal chemistry, particularly in developing new anticancer agents (Tiwari et al., 2017).

Structural Effects on Nonlinear Optical Properties

Another study explored the synthesis of coordination networks using tetrazolate-yl acylamide tectons, revealing significant second harmonic generation efficiencies. This indicates the potential application of tetrazole-containing compounds in creating materials with desirable nonlinear optical properties (Liao et al., 2013).

Supramolecular Gelators: Role of Methyl Functionality

Research into N-(thiazol-2-yl) benzamide derivatives has shown their capability as supramolecular gelators, highlighting the importance of non-covalent interactions in gelation behavior. This suggests potential applications in materials science, particularly in developing new types of gels for various technological applications (Yadav & Ballabh, 2020).

Antimicrobial Agents from Thiazole Derivatives

Synthesis of new thiazole derivatives has shown potential antifungal activity, underscoring the role of structural modifications in enhancing antimicrobial efficacy. Such compounds could serve as leads in the discovery of new antimicrobial agents (Narayana et al., 2004).

Mechanism of Action

Properties

IUPAC Name |

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N6OS/c19-13-3-6-16(20)12(7-13)8-15-9-21-18(28-15)23-17(27)11-1-4-14(5-2-11)26-10-22-24-25-26/h1-7,9-10H,8H2,(H,21,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPCSYISGSCVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-(4-ethylphenyl)-3-[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2581836.png)

![[(1R,2R,5R,6R)-6-Acetyloxy-9-azabicyclo[3.3.1]nonan-2-yl] acetate;hydrochloride](/img/structure/B2581837.png)

methanone](/img/structure/B2581839.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide](/img/structure/B2581845.png)

![7'-Ethoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2581846.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581848.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2581849.png)

![N-((1-(thiophen-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581851.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2581857.png)